Cas no 2227987-25-7 (rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid)

rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid structure
2227987-25-7 structure
Product name:rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid
CAS No:2227987-25-7
MF:C23H24N2O7
Molecular Weight:440.445866584778
CID:6536348
PubChem ID:165509460

rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid 化学的及び物理的性質

名前と識別子

    • rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid
    • rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
    • 2227987-25-7
    • EN300-1546674
    • インチ: 1S/C23H24N2O7/c1-13(22(27)28)32-25-21(26)20-19(10-11-30-20)24-23(29)31-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-20H,10-12H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t13?,19-,20+/m0/s1
    • InChIKey: VRTMRVBHOKKHRR-YYUCZDELSA-N
    • SMILES: O1CC[C@@H]([C@@H]1C(NOC(C(=O)O)C)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 440.15835111g/mol
  • 同位素质量: 440.15835111g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 680
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 123Ų

rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1546674-1.0g
rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
2227987-25-7
1g
$0.0 2023-06-05
Enamine
EN300-1546674-50mg
rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
2227987-25-7
50mg
$2829.0 2023-09-25
Enamine
EN300-1546674-5000mg
rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
2227987-25-7
5000mg
$9769.0 2023-09-25
Enamine
EN300-1546674-250mg
rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
2227987-25-7
250mg
$3099.0 2023-09-25
Enamine
EN300-1546674-10000mg
rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
2227987-25-7
10000mg
$14487.0 2023-09-25
Enamine
EN300-1546674-100mg
rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
2227987-25-7
100mg
$2963.0 2023-09-25
Enamine
EN300-1546674-500mg
rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
2227987-25-7
500mg
$3233.0 2023-09-25
Enamine
EN300-1546674-2500mg
rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
2227987-25-7
2500mg
$6602.0 2023-09-25
Enamine
EN300-1546674-1000mg
rac-2-({[(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}oxy)propanoic acid
2227987-25-7
1000mg
$3368.0 2023-09-25

rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid 関連文献

rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acidに関する追加情報

Introducing rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic Acid (CAS No. 2227987-25-7): A Promising Compound in Modern Medicinal Chemistry

Rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid, identified by its CAS number 2227987-25-7, represents a significant advancement in the realm of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The intricate molecular framework of rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid incorporates a variety of functional groups that contribute to its distinct chemical properties and biological activities.

The presence of a (9H-fluoren-9-yl)methoxycarbonyl moiety in the molecule is particularly noteworthy. This group not only enhances the stability of the compound but also facilitates its interaction with biological targets. The fluorene ring, a well-known component in pharmaceuticals, is renowned for its ability to improve solubility and bioavailability, making it an attractive feature for drug development. Additionally, the methoxycarbonyl group contributes to the compound's hydrophobicity, which can be crucial for membrane permeability and cellular uptake.

The core structure of rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid features an oxolane ring, which is a five-membered heterocyclic compound containing an oxygen atom. This oxolane ring is substituted with an amino group and a formamide moiety, further enhancing the compound's complexity and potential biological activity. The stereochemistry at the 2R and 3S positions of the oxolane ring is particularly significant, as it influences the compound's interactions with biological receptors and enzymes.

Recent studies have highlighted the importance of chiral compounds in medicinal chemistry. The stereochemical purity of rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-yloxy})propanoic acid makes it a valuable candidate for further investigation. Chiral drugs often exhibit different pharmacological profiles compared to their racemic counterparts, making them more effective and selective in treating various diseases.

The formamide group in the molecule plays a crucial role in its reactivity and biological activity. Formamide derivatives are known for their ability to act as protease inhibitors, which are essential in treating a wide range of diseases, including cancer and infectious diseases. The incorporation of this group into rac-(...) suggests that it may possess similar inhibitory properties, making it a promising candidate for drug development.

The flanking structure of the molecule includes a propanoic acid moiety at one end and an oxy group at the other. The propanoic acid group can contribute to the compound's solubility and binding affinity, while the oxy group may facilitate interactions with specific biological targets. These features collectively contribute to the compound's potential as a therapeutic agent.

In recent years, there has been growing interest in developing novel compounds with enhanced pharmacological properties. The unique structural features of rac-(...) make it an attractive candidate for further investigation. Researchers have been exploring its potential applications in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Preliminary studies have shown promising results in terms of its ability to modulate key biological pathways involved in these diseases.

The synthesis of such complex molecules requires advanced techniques and methodologies. The preparation of (...) racemate involves multiple steps, including stereoselective reactions and protective group strategies. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for ensuring the purity and structural integrity of the final product.

The development of new drugs is a lengthy and expensive process that involves extensive preclinical and clinical studies. However, the promising preliminary results with (...) racemate suggest that it may offer a valuable therapeutic option for patients suffering from various diseases. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

The role of computational chemistry in drug discovery cannot be overstated. Advanced computational methods are being used to predict the binding affinity of (...) racemate to various biological targets. These predictions help researchers design more effective drug candidates and reduce the time and cost associated with traditional drug development approaches.

The future prospects for this compound are exciting. As our understanding of disease mechanisms continues to evolve, new therapeutic targets will emerge. The unique structural features of (...) racemate make it well-suited for addressing these emerging challenges. Additionally, advancements in synthetic chemistry may enable more efficient production methods, making this compound more accessible for clinical use.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD